molecular formula C15H19NO4S3 B2916695 N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide CAS No. 896343-37-6

N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide

Cat. No.: B2916695
CAS No.: 896343-37-6
M. Wt: 373.5
InChI Key: QXGGLSJYIDGNHG-UHFFFAOYSA-N
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Description

N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-(thiophen-2-yl)ethylamine with 4-methylbenzenesulfonyl chloride under basic conditions to form the intermediate N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]amine. This intermediate is then reacted with ethanesulfonyl chloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonamide group can produce primary or secondary amines .

Scientific Research Applications

N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, further influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-methylbenzenesulfonyl)-2-(phenyl)ethyl]ethane-1-sulfonamide
  • N-[2-(4-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]ethane-1-sulfonamide
  • N-[2-(4-methylbenzenesulfonyl)-2-(pyridin-2-yl)ethyl]ethane-1-sulfonamide

Uniqueness

N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets or materials are required .

Properties

IUPAC Name

N-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4S3/c1-3-22(17,18)16-11-15(14-5-4-10-21-14)23(19,20)13-8-6-12(2)7-9-13/h4-10,15-16H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGGLSJYIDGNHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC(C1=CC=CS1)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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